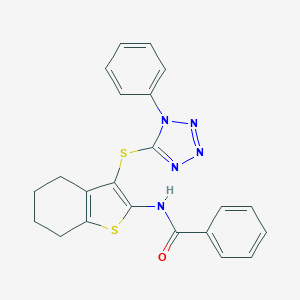
N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE is a complex organic compound with the molecular formula C22H19N5OS2 and a molecular weight of 433.558 g/mol This compound is known for its unique structure, which includes a tetrahydrobenzothiophene ring and a tetrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable.
化学反应分析
Types of Reactions
N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
科学研究应用
N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
作用机制
The mechanism of action of N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The tetrazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)-2-METHOXYBENZAMIDE: Similar structure but with a cyano group.
N-(3-CHLOROPHENYL)-4-(1H-TETRAAZOL-1-YL)BENZAMIDE: Contains a chlorophenyl group instead of the tetrahydrobenzothiophene ring.
Uniqueness
N(3-((1-PH-1H-TETRAAZOL-5-YL)THIO)4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)BENZAMIDE is unique due to its combination of a tetrahydrobenzothiophene ring and a tetrazole moiety.
属性
分子式 |
C22H19N5OS2 |
|---|---|
分子量 |
433.6g/mol |
IUPAC 名称 |
N-[3-(1-phenyltetrazol-5-yl)sulfanyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide |
InChI |
InChI=1S/C22H19N5OS2/c28-20(15-9-3-1-4-10-15)23-21-19(17-13-7-8-14-18(17)29-21)30-22-24-25-26-27(22)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H,23,28) |
InChI 键 |
DZRVVYXRFOEGJS-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)SC4=NN=NN4C5=CC=CC=C5 |
规范 SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3)SC4=NN=NN4C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















